REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5](I)=[C:6]([CH:8]=1)[NH2:7].[CH3:11][N:12](C=O)C>CCOC(C)=O.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:7][C:6]1[CH:8]=[C:2]([Br:1])[C:3]([CH3:10])=[CH:4][C:5]=1[C:11]#[N:12] |f:3.4.5,^1:30,32,51,70|
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Name
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|
Quantity
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5.25 g
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Type
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reactant
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Smiles
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BrC=1C(=CC(=C(N)C1)I)C
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Name
|
|
Quantity
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80 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
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zinc cyanide
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Quantity
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0.988 g
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Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
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|
Quantity
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0.972 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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evacuate-fill cycles with nitrogen
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Type
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WASH
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Details
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washed sequentially with 10% aqueous LiCl (twice) and brine
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Type
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EXTRACTION
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Details
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The aqueous layers were extracted with EtOAc
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Type
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CUSTOM
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Details
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the combined organic layers were dried
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography on silica gel
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Type
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WASH
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Details
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eluting with EtOAc-hexanes (sequentially 1%, 2.5%, 5% and 50%),
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Type
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CUSTOM
|
Details
|
to give a brown solid
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Type
|
CUSTOM
|
Details
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The residue was further purified by trituration with MeOH
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Type
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CUSTOM
|
Details
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to give three crops of solid
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Type
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CUSTOM
|
Details
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The filtrate was again purified by column chromatography on silica gel
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Type
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WASH
|
Details
|
eluting with EtOAc-hexanes (5%
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C(=C1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.95 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |